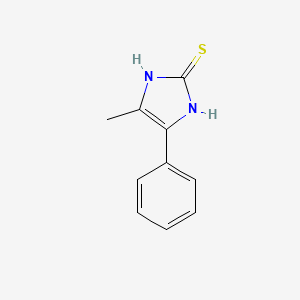

5-methyl-4-phenyl-1H-imidazole-2-thiol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-5-phenyl-1,3-dihydroimidazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S/c1-7-9(12-10(13)11-7)8-5-3-2-4-6-8/h2-6H,1H3,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPAKKGNEAWAPJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=S)N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Methyl 4 Phenyl 1h Imidazole 2 Thiol and Its Derivatives

Classical Cyclization and Condensation Pathways for Imidazole-2-thiol Formation

Traditional methods for constructing the imidazole-2-thiol core have long been established, primarily relying on cyclization and condensation reactions of acyclic precursors. These foundational methods, while sometimes limited by harsh conditions or moderate yields, form the basis for many modern synthetic innovations. irjmets.com

Multi-component Reactions and One-pot Syntheses

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing portions of all reactants, are highly valued for their efficiency and atom economy. rsc.org The Debus-Radziszewski reaction is a classic MCR for imidazole (B134444) synthesis, typically involving the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). wikipedia.orgresearchgate.net

For the synthesis of 2-mercaptoimidazoles like 5-methyl-4-phenyl-1H-imidazole-2-thiol, a variation of this reaction is employed where thiourea (B124793) serves as the source for both the C2-carbon and the two nitrogen atoms, along with the exocyclic sulfur. The key components for synthesizing the target molecule in a one-pot fashion are:

1,2-Dicarbonyl: 1-Phenylpropane-1,2-dione (also known as acetylbenzoyl). nih.gov

Aldehyde source: Formaldehyde, which can be sourced from reagents like 1,3,5-trioxane.

Thiourea or its analogue: Provides the 2-thiol functionality.

The reaction proceeds through the condensation of these components, often under acidic or basic catalysis, to yield the desired trisubstituted imidazole-2-thiol. amazonaws.com This one-pot approach simplifies the synthetic process, avoiding the isolation of intermediates and often leading to high yields of the final product. ekb.egnih.gov

Table 1: Examples of One-pot Syntheses for Imidazole Derivatives

| Catalyst/Solvent System | Reactants | Product Type | Yield (%) | Reference |

| Methane (B114726) Sulphonic Acid (solvent-free) | Benzil, Aromatic Aldehyde, Ammonium (B1175870) Acetate (B1210297) | 2,4,5-Trisubstituted Imidazole | 85-92% | amazonaws.com |

| DABCO / t-butanol | Benzaldehyde, Benzil, Ammonium Acetate | 2,4,5-Triphenyl-1H-imidazole | 92% | ijprajournal.com |

| Nano-TiCl4.SiO2 (solvent-free) | Benzil, Aromatic Aldehyde, Amine, Ammonium Acetate | 1,2,4,5-Tetrasubstituted Imidazole | Good to Excellent | researchgate.net |

| Lemon Juice / Ethanol | Benzil, Aromatic Aldehyde, Ammonium Acetate | 2,4,5-Triaryl-1H-imidazole | Good | researchgate.net |

Condensation of Benzoin and Thiourea Analogues

A well-established route to 2-mercapto-4,5-disubstituted imidazoles involves the condensation of an α-hydroxyketone (an acyloin, such as benzoin) with thiourea. However, for the synthesis of this compound, the direct analogue involves the reaction of an appropriate α-dicarbonyl or α-haloketone with thiourea.

A primary method is the reaction of an α-haloketone with thiourea. For the target compound, this would involve the condensation of a 2-halo-1-phenyl-1-propanone derivative with thiourea. The reaction first forms an isothiouronium salt intermediate, which then undergoes cyclization and dehydration to form the imidazole ring.

Another classical pathway is the Markwald synthesis, which involves the reaction of an α-aminoketone with potassium thiocyanate (B1210189). researchgate.net This reaction first produces a 2-mercaptoimidazole (B184291) derivative. The necessary α-aminoketone precursor, 2-amino-1-phenylpropan-1-one, can be synthesized from the corresponding α-haloketone.

Furthermore, studies have shown that the acid-catalyzed reaction of 1-phenylpropane-1,2-dione with thiourea can lead to the formation of imidazole-2-thione derivatives. rsc.org The specific reaction products can depend heavily on the reaction conditions and the substitution pattern of the thiourea used. rsc.org

Modern and Catalytic Approaches in Imidazole-2-thiol Synthesis

To overcome the limitations of classical methods, modern synthetic chemistry has introduced advanced techniques that offer milder reaction conditions, shorter reaction times, higher yields, and improved environmental profiles.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has become a powerful tool for accelerating chemical reactions. researchgate.net The application of microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves product yields compared to conventional heating. asianpubs.org

For the synthesis of the target compound and its derivatives, one-pot MCRs are particularly amenable to microwave heating. The synthesis of polysubstituted imidazoles has been successfully achieved by irradiating a mixture of a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source. nih.govnih.gov In a typical procedure for a related trisubstituted imidazole, a mixture of benzil, an aldehyde, and ammonium acetate is irradiated in the presence of a catalyst, leading to high yields in a matter of minutes. asianpubs.orgnih.gov This methodology is readily adaptable for synthesizing this compound by using the appropriate precursors (1-phenylpropane-1,2-dione and thiourea) under microwave conditions. scispace.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Imidazole Derivatives

| Synthesis Method | Reaction Time | Yield (%) | Reference |

| Conventional Heating | |||

| 2,4,5-Triphenyl-1-(thiazol-2-yl)-1H-imidazoles | 10-14 hours | 70-82% | asianpubs.org |

| Bis-imidazo[2,1-b] researchgate.netrsc.orgthiadiazoles | 10-12 hours | 60-72% | researchgate.net |

| Microwave Irradiation | |||

| 2,4,5-Triphenyl-1-(thiazol-2-yl)-1H-imidazoles | 5-10 minutes | 82-93% | asianpubs.org |

| Bis-imidazo[2,1-b] researchgate.netrsc.orgthiadiazoles | 8-12 minutes | 78-89% | researchgate.net |

| Polysubstituted Imidazoles (Cr2O3 catalyst) | 4-9 minutes | up to 97% | nih.gov |

Metal-Catalyzed Cyclization Strategies

Metal catalysts play a crucial role in modern organic synthesis by enabling transformations that are otherwise difficult or impossible. Various transition metals, including palladium (Pd), copper (Cu), and silver (Ag), have been employed in the synthesis of imidazole rings. semanticscholar.org

One approach involves the metal-catalyzed C-H activation and functionalization of pre-formed imidazole rings to introduce substituents. For instance, palladium and silver catalysts have been used for the direct alkynylation of imidazoles. semanticscholar.org

More relevant to the formation of the imidazole-2-thiol core itself, copper-catalyzed reactions have been developed for the synthesis of substituted imidazoles. A notable example is the copper-catalyzed three-component reaction of an amine, potassium isopropyl xanthate, and an aromatic amine to form benzimidazole-2-thiol derivatives, which highlights the utility of copper in C-S and C-N bond formation. Such strategies could be adapted for the synthesis of the target molecule from suitable acyclic precursors. Silver-catalyzed oxidative cyclization is another powerful tool for constructing heterocyclic rings, although specific applications to imidazole-2-thiols are less common. researchgate.net

Green Chemistry Principles in Synthetic Route Design

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Key principles include the use of renewable feedstocks, environmentally benign solvents (like water), energy-efficient processes (like microwave synthesis), and recyclable catalysts. researchgate.netnih.gov

Several green approaches have been applied to the synthesis of imidazole derivatives:

Use of Bio-catalysts: Natural, non-toxic, and biodegradable catalysts such as lemon juice have been successfully used for the one-pot, three-component synthesis of 2,4,5-triaryl-1H-imidazoles, offering an eco-friendly alternative to conventional acid catalysts. researchgate.net

Aqueous Media: Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. Syntheses of imidazole derivatives have been developed using water as the solvent, often in conjunction with catalysts like Cr2O3 nanoparticles under microwave irradiation. nih.gov Similarly, the synthesis of benzimidazole-2-thiol derivatives has been achieved in aqueous media using a copper sulfate (B86663) catalyst.

Solvent-Free Reactions: Conducting reactions without a solvent (or under neat conditions) minimizes waste and simplifies product purification. Several protocols for the synthesis of trisubstituted imidazoles, often catalyzed by solid acids like methane sulphonic acid, are performed under solvent-free conditions, providing excellent yields and easy work-up. amazonaws.com

These green methodologies are directly applicable to the synthesis of this compound, promoting more sustainable and environmentally responsible chemical manufacturing.

Functionalization and Derivatization Strategies for this compound

The this compound molecule offers multiple reactive sites for functionalization, primarily the nitrogen atoms of the imidazole ring and the exocyclic sulfur atom. The thione-thiol tautomerism of the 2-mercaptoimidazole moiety allows for selective reactions at either the nitrogen or sulfur atoms, leading to a wide array of derivatives.

Alkylation reactions are fundamental to modifying the imidazole scaffold, with the site of alkylation (N-alkylation vs. S-alkylation) being highly dependent on the reaction conditions. The imidazole-2-thiol core exists in tautomeric forms, the thione form (C=S) and the thiol form (S-H). Generally, reactions under basic conditions favor S-alkylation to produce thioether derivatives, while reactions under neutral or acidic conditions, or using specific reagents, can favor N-alkylation.

For related imidazole systems, N-1 alkylated derivatives have been synthesized by first deprotonating the imidazole nitrogen with a strong base like sodium hydride (NaH) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF), followed by the addition of an alkyl halide. nih.gov Alternative conditions involve using bases like potassium hydroxide (B78521) or potassium carbonate in polar aprotic solvents like DMSO or DMF. The choice of base and solvent system is crucial for achieving regioselectivity. For instance, studies on nitroimidazoles have shown that heating the reaction to 60°C can significantly improve the yields of N-alkylated products.

Conversely, S-alkylation leading to thioethers can be achieved by reacting the thione with an alkylating agent, such as methyl iodide, in the presence of a base like sodium hydroxide in an aqueous solution. nih.gov The synthesis of 2-(ethylthio)-4-phenyl-1H-imidazole derivatives has also been reported, confirming the feasibility of S-alkylation on this scaffold. nih.gov

Table 1: Representative Alkylation Conditions for Imidazole Scaffolds

| Reaction Type | Reagents | Base | Solvent | Typical Product | Reference |

|---|---|---|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 1-Alkyl-imidazole | nih.gov |

| N-Alkylation | Alkylating Agent | Potassium Carbonate (K₂CO₃) | Acetonitrile | 1-Alkyl-nitroimidazole | |

| S-Alkylation | Methyl Iodide | Sodium Hydroxide (NaOH) | Water | 2-(Methylthio)ether | nih.gov |

| S-Alkylation | Ethyl Iodide | Not Specified | Not Specified | 2-(Ethylthio)imidazole | nih.gov |

Incorporating additional heterocyclic rings onto the this compound framework is a key strategy for generating novel molecular architectures. This is often achieved through multi-step syntheses where the imidazole core is first functionalized with a reactive group that can then undergo cyclization to form a new ring.

One prominent example involves the synthesis of pyrazole-containing imidazole-2-thiols. The process starts with the Claisen-Schmidt condensation of an acetyl-imidazole derivative (1-[1-(4-phenyl)-2-mercapto-4-methyl-1H-imidazol-5-yl]-ethanone) with various aromatic aldehydes to form chalcone (B49325) intermediates. These α,β-unsaturated ketones are then cyclized by reacting with hydrazine (B178648) derivatives (like hydrazine hydrate (B1144303) or phenyl hydrazine) in the presence of an acid catalyst to yield 5-[1-substituted-5-(4-substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-methyl-1-phenyl-1H-imidazole-2-thiols. niscpr.res.in This method effectively appends a pyrazoline ring to the imidazole core. niscpr.res.in

Another approach demonstrates the attachment of a 1,3,4-oxadiazole (B1194373) ring. The synthesis begins with 5-methyl-2-phenyl-1H-imidazole-4-carbohydrazide, which is treated with carbon disulfide and potassium hydroxide to form a potassium carbodithioate salt. mdpi.com This intermediate is subsequently reacted with an α-halo ketone like phenacyl bromide, leading to the formation of a complex molecule where a 1,3,4-oxadiazole ring is linked to the imidazole scaffold via a thioether bridge. mdpi.com Furthermore, thiourea derivatives can be synthesized by reacting phenacyl bromides with potassium thiocyanate and a phenyl thiosemicarbazide, resulting in the introduction of a thiourea moiety at the N-1 position of the imidazole ring.

Table 2: Synthesis of Derivatives with Appended Heterocyclic Moieties

| Starting Imidazole Derivative | Key Reagents | Heterocycle Introduced | Resulting Compound Structure | Reference |

|---|---|---|---|---|

| 1-[1-(4-Phenyl)-2-mercapto-4-methyl-1H-imidazol-5-yl]-ethanone | Aromatic Aldehyde, Hydrazine Hydrate | Pyrazoline | 5-(Pyrazol-3-yl)-4-methyl-1-phenyl-1H-imidazole-2-thiol | niscpr.res.in |

| 5-Methyl-2-phenyl-1H-imidazole-4-carbohydrazide | Carbon Disulfide, Phenacyl Bromide | 1,3,4-Oxadiazole | Imidazole linked to 1,3,4-oxadiazole via thioether | mdpi.com |

| para-Substituted Phenacyl Bromide | Potassium Thiocyanate, Phenyl Thiosemicarbazide | Thiourea | 1-(5-Phenyl-2-mercapto-1H-imidazol-1-yl)-3-phenylthiourea |

The formation of thioethers is a specific and highly important class of S-alkylation for this compound. This transformation converts the thiol or thione group into a thioether (-S-R), which can significantly alter the molecule's properties and provide a linker for further functionalization.

A clear synthetic route to a thioether derivative has been demonstrated starting from an imidazole carbohydrazide. After conversion to a 1,3,4-oxadiazole-thione intermediate, the potassium salt of this molecule is refluxed with phenacyl bromide in aqueous ethanol. mdpi.com This reaction proceeds via nucleophilic substitution, where the thiolate anion attacks the electrophilic carbon of phenacyl bromide, displacing the bromide and forming a stable carbon-sulfur bond. The resulting product is 2-((5-(5-methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one, which features a distinct thioether linkage. mdpi.com

More direct S-alkylation to form thioethers is also common. The synthesis of 1-(4-(2-(ethylthio)-4-phenyl-1H-imidazol-1-yl)phenyl)ethan-1-one showcases the formation of a simple ethyl thioether at the C2 position. nih.gov A general and straightforward method involves stirring the parent thione with a base like sodium hydroxide and an alkylating agent such as methyl iodide in water, which reliably yields the corresponding S-alkylated thioether. nih.gov

Table 3: Examples of Thioether Formation Reactions

| Starting Material | Alkylating Agent | Reaction Conditions | Product Type | Reference |

|---|---|---|---|---|

| Potassium 2-(5-methyl-2-phenyl-1H-imidazole-4-carbonyl)hydrazine-1-carbodithioate | Phenacyl Bromide | Reflux in aqueous ethanol | Aryl-thio-ketone | mdpi.com |

| 1-(4-(2-Thioxo-4-phenyl-2,3-dihydro-1H-imidazol-1-yl)phenyl)ethan-1-one | Ethyl Iodide | Not Specified | Ethyl thioether | nih.gov |

| 5-Furan-2-yl nih.govniscpr.res.inmdpi.comoxadiazole-2-thiol | Methyl Iodide | Stirring with NaOH in water for 14h | Methyl thioether | nih.gov |

Comprehensive Spectroscopic and Structural Elucidation of 5 Methyl 4 Phenyl 1h Imidazole 2 Thiol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise connectivity and environment of atoms within a molecule. For 5-methyl-4-phenyl-1H-imidazole-2-thiol, ¹H, ¹³C, and two-dimensional NMR techniques collectively provide a complete picture of the molecular framework.

The ¹H NMR spectrum provides information on the number and type of hydrogen atoms in a molecule. For this compound, the spectrum is expected to show distinct signals corresponding to the methyl, phenyl, and imidazole (B134444) N-H protons.

Methyl Protons (C5-CH₃): A sharp singlet is anticipated for the three protons of the methyl group attached to the C5 position of the imidazole ring. In related derivatives, this signal typically appears in the upfield region. For instance, in 1-[1-(4-phenyl)-2-mercapto-4-methyl-1H-imidazol-5-yl]-ethanone, the methyl group signal (Ar-CH₃) is observed at δ 3.85 ppm. niscpr.res.in

Aromatic Protons (C4-Ph): The five protons of the phenyl ring will typically appear as a complex multiplet in the aromatic region, generally between δ 7.00 and 8.00 ppm. niscpr.res.in The exact chemical shifts and splitting patterns depend on the substitution and electronic environment. In a derivative like 2-((5-(5-methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one, the aromatic protons present as a multiplet in the range of δ 7.45–8.04 ppm. mdpi.com

Imidazole Proton (N-H): The proton attached to the nitrogen atom of the imidazole ring (N-H) is expected to be a broad singlet due to rapid exchange and quadrupole effects from the nitrogen atom. Its chemical shift is highly dependent on the solvent and concentration. In similar structures like 2,4,5-triarylimidazole derivatives, this N-H proton appears as a singlet far downfield around δ 13.00. researchgate.net In 5-methyl-1H-benzo[d]imidazole-2-thiol, a closely related benzimidazole (B57391), the N-H proton signal is also observed. researchgate.net

Table 1: Predicted ¹H NMR Spectral Data for this compound This table is generated based on data from analogous compounds.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| CH₃ (at C5) | ~2.3 - 3.9 | Singlet (s) | Chemical shift based on similar substituted imidazoles. niscpr.res.in |

| Ar-H (Phenyl ring) | ~7.0 - 8.1 | Multiplet (m) | Complex pattern typical for a monosubstituted benzene (B151609) ring. niscpr.res.inmdpi.com |

| N-H (Imidazole ring) | ~12.0 - 13.0 | Broad Singlet (br s) | Exchangeable with D₂O; chemical shift is solvent-dependent. researchgate.net |

¹³C NMR Spectral Characterization and Quaternary Carbon Assignment

The ¹³C NMR spectrum is crucial for identifying all carbon atoms in the molecule, including the non-protonated quaternary carbons.

Methyl Carbon (C5-CH₃): The methyl carbon signal is expected in the high-field region of the spectrum, typically around δ 10-25 ppm.

Aromatic Carbons (C4-Ph): The phenyl group will show multiple signals in the δ 120-140 ppm range. The signal for the ipso-carbon (the carbon attached to the imidazole ring) is often of lower intensity.

Imidazole Ring Carbons:

C2 (Thione Carbon): The C=S carbon is a key quaternary carbon. In related imidazole-2-thione structures, this carbon resonates significantly downfield, often in the range of δ 160-195 ppm. For example, the C=O carbon in a related ethanone (B97240) derivative appears at 193.2 ppm. mdpi.com

C4 and C5: These are the other two quaternary carbons of the imidazole ring. Their chemical shifts are influenced by the phenyl and methyl substituents, respectively, and are expected in the aromatic region, typically between δ 115 and 145 ppm. In 1-(triphenylmethyl)imidazole derivatives, imidazole carbons appear around δ 123.0 ppm and δ 140.3 ppm. rsc.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound This table is generated based on data from analogous compounds.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| C H₃ (at C5) | ~10 - 25 | Aliphatic region. |

| C -H (Phenyl ring) | ~125 - 135 | Aromatic region, multiple signals expected. mdpi.comrsc.org |

| ipso-C (Phenyl ring) | ~130 - 140 | Quaternary carbon, typically weaker signal. rsc.org |

| C 4 (Imidazole ring) | ~120 - 140 | Quaternary carbon, attached to the phenyl group. |

| C 5 (Imidazole ring) | ~115 - 135 | Quaternary carbon, attached to the methyl group. |

| C 2 (Imidazole ring, C=S) | ~160 - 195 | Quaternary thione carbon, most downfield signal. mdpi.com |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

While one-dimensional NMR provides chemical shifts, 2D NMR experiments are essential for confirming the structural assembly by revealing proton-proton and proton-carbon correlations.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity of protons within the phenyl ring, showing correlations between ortho, meta, and para protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. It would definitively link the methyl proton signal to the methyl carbon signal and each aromatic proton to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for mapping the full carbon skeleton, especially for assigning quaternary carbons. Key expected correlations include:

From the methyl protons to the C5 and C4 carbons of the imidazole ring.

From the N-H proton to the C2 and C5 carbons.

From the ortho-protons of the phenyl ring to the C4 carbon of the imidazole ring and other carbons within the phenyl ring.

These techniques, used in concert, allow for the unequivocal assignment of all proton and carbon signals, confirming the proposed structure of this compound.

Vibrational Spectroscopy for Functional Group Identification (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The spectra are dominated by the thione tautomer in the solid state.

Key expected vibrational bands include:

N-H Stretching: A broad band in the region of 3100-3400 cm⁻¹ is characteristic of the N-H stretching vibration of the imidazole ring. researchgate.netrsc.org

Aromatic C-H Stretching: Sharp bands are expected just above 3000 cm⁻¹ (typically 3030-3090 cm⁻¹). researchgate.netmdpi.com

Thione (C=S) Stretching: The C=S stretching vibration is a key indicator of the thione tautomer. It typically appears in the 1170-1220 cm⁻¹ region, though it can be coupled with other vibrations.

C=N and C=C Stretching: Strong absorptions between 1450 cm⁻¹ and 1650 cm⁻¹ correspond to the C=N and C=C stretching vibrations of the imidazole and phenyl rings. niscpr.res.inresearchgate.netresearchgate.net

S-H Stretching: The presence of the thiol tautomer would be indicated by a weak absorption band for the S-H stretch, typically found around 2500-2600 cm⁻¹. researchgate.net This band is often weak and may not be easily observed.

Table 3: Predicted FT-IR Absorption Bands for this compound This table is generated based on data from analogous compounds.

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| N-H Stretch | 3100 - 3400 | Medium-Strong, Broad |

| Aromatic C-H Stretch | 3030 - 3090 | Medium-Sharp |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| S-H Stretch (Thiol form) | 2500 - 2600 | Weak |

| C=N / C=C Stretch | 1450 - 1650 | Strong |

| C=S Stretch (Thione form) | 1170 - 1220 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (LC-MS, HRMS, ESI-MS)

Mass spectrometry provides the molecular weight and valuable structural information through the analysis of fragmentation patterns. For this compound (C₁₀H₁₀N₂S), the exact molecular weight is 190.27 g/mol . biosynth.com

High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement. Electrospray ionization (ESI) is a soft ionization technique often used to observe the protonated molecular ion [M+H]⁺ at m/z 191.

The fragmentation pattern upon electron impact (EI) or collision-induced dissociation (CID) would likely involve:

Loss of a methyl radical (•CH₃) from the molecular ion.

Cleavage of the phenyl group.

Fission of the imidazole ring.

Loss of the thiol/thione group (•SH or S).

Analysis of these fragment ions allows for the confirmation of the different structural subunits of the molecule. For example, the mass spectrum of the related compound 1-phenyl-1H-imidazole-2-thiol shows a prominent molecular ion peak at m/z 176. nih.gov

Table 4: Predicted Mass Spectrometry Fragments for this compound This table is generated based on theoretical fragmentation of the parent molecule.

| m/z Value | Proposed Fragment Identity | Formula |

| 190 | [M]⁺ | [C₁₀H₁₀N₂S]⁺ |

| 191 | [M+H]⁺ | [C₁₀H₁₁N₂S]⁺ |

| 175 | [M - CH₃]⁺ | [C₉H₇N₂S]⁺ |

| 113 | [M - C₆H₅]⁺ | [C₄H₅N₂S]⁺ |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ |

X-ray Diffraction Crystallography for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

While the crystal structure for this compound itself is not publicly available, analysis of closely related structures provides significant insight. For instance, the crystal structure of 2-((5-(5-methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one, a complex derivative, was solved and shown to crystallize in a monoclinic system with the P2/c space group. mdpi.com Studies on various benzimidazole derivatives also reveal that the imidazole core is typically planar, and the crystal packing is stabilized by a network of hydrogen bonds and π-π stacking interactions. researchgate.net

Table 5: Illustrative Crystal Data for Related Imidazole Derivatives This table presents data from known structures to demonstrate the type of information obtained from X-ray crystallography.

| Parameter | 4-(1H-benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine mdpi.com | A Substituted 1,2,4-Triazolo Pyridazino Indole mdpi.com |

| Crystal System | Monoclinic | Triclinic |

| Space Group | P2₁/n | P-1 |

| a (Å) | 15.673(3) | 8.802(3) |

| b (Å) | 4.7447(8) | 9.068(3) |

| c (Å) | 17.615(3) | 12.000(4) |

| α (°) | 90 | 98.783(10) |

| β (°) | 99.067(17) | 109.282(10) |

| γ (°) | 90 | 97.469(10) |

| Volume (ų) | 1293.6(4) | 864.1(5) |

| Z | 4 | 2 |

Advanced Spectroscopic Techniques for Electronic Structure Analysis (e.g., UV-Vis, EPR for metal complexes)

The electronic structure of this compound and its derivatives can be effectively investigated using advanced spectroscopic techniques. UV-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule, while Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for characterizing the electronic environment of metal complexes formed with these ligands.

UV-Visible Spectroscopy

UV-Vis spectroscopy of imidazole-2-thiol derivatives is primarily used to study the π-π* and n-π* electronic transitions associated with the aromatic imidazole ring and the thione group. The position and intensity of the absorption bands are sensitive to the substitution pattern on the imidazole ring and the solvent polarity.

While specific UV-Vis data for this compound is not extensively documented in publicly available literature, studies on closely related analogs provide valuable insights. For instance, the UV-Vis spectrum of 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol, a derivative of the structurally similar 4,5-diphenyl-1H-imidazole-2-thiol, has been reported in dimethylformamide (DMF). The spectrum exhibits absorption peaks at 340 nm and 406 nm, which are attributed to π→π* transitions within the conjugated system. nih.govnih.gov The presence of multiple phenyl groups and the phenol (B47542) moiety influences the electronic distribution and, consequently, the energy of these transitions.

The electronic absorption spectra of these compounds are generally characterized by strong absorptions in the UV region, arising from the conjugated π-system of the phenyl and imidazole rings. The thione group (C=S) also contributes to the electronic spectrum with its own characteristic n→π* transition, which is typically weaker and may be observed as a shoulder on the more intense π→π* bands.

Interactive Table of UV-Vis Absorption Data for a Related Imidazole Derivative

Below is a table summarizing the reported UV-Vis absorption data for a compound structurally related to this compound.

| Compound | Solvent | λmax (nm) | Transition | Reference |

| 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol | DMF | 340 | π→π | nih.govnih.gov |

| 406 | π→π | nih.govnih.gov |

This table is based on data for an analogous compound and serves to illustrate the typical electronic absorption characteristics of this class of molecules.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Metal Complexes

EPR spectroscopy is an indispensable technique for studying metal complexes of this compound, particularly those involving paramagnetic metal ions such as copper(II). The imidazole-2-thiol ligand can coordinate to metal ions through the nitrogen atoms of the imidazole ring and the sulfur atom of the thiol group, acting as a bidentate or monodentate ligand. The EPR spectrum provides detailed information about the oxidation state of the metal, the coordination geometry, and the nature of the metal-ligand bonds.

For Cu(II) complexes (d⁹ configuration), the EPR spectrum is typically characterized by g-values (g_parallel and g_perpendicular) and hyperfine coupling constants (A_parallel and A_perpendicular) with the copper nucleus (I = 3/2). The relative magnitudes of the g-values can help in determining the ground electronic state and the geometry of the complex. Generally, for a d_x²-y² ground state, which is common for square planar or tetragonally distorted octahedral Cu(II) complexes, g_parallel > g_perpendicular > 2.0023.

Interactive Table of Representative EPR Data for Analogous Cu(II)-Imidazole Complexes

The following table presents typical EPR parameters for Cu(II) complexes with related imidazole-containing ligands to illustrate the expected range and nature of these parameters.

| Complex | g_parallel (g_zz) | g_perpendicular (g_xx, g_yy) | A_parallel (A_zz) (mT) | Geometry | Reference |

| [Cu(dipinodiazafluorene)Cl₂]₂ | 2.27 | 2.05 | 15.8 | Distorted Square Pyramidal | nih.gov |

| [Cu(dipinodiazafluorene)Cl₂]n | 2.225 | 2.0898 | 12.5 | Tetragonally Distorted Octahedral | nih.gov |

| [Cu(dipinodiazafluorene)Br₂]n | 2.20 | 2.112, 2.04 | 11.0 | Distorted Square Pyramidal | nih.gov |

This table provides representative data from analogous Cu(II) complexes to demonstrate the utility of EPR spectroscopy in characterizing the electronic structure of such compounds.

The analysis of the g and A tensor components can provide quantitative information about the covalency of the metal-ligand bonds and the nature of the singly occupied molecular orbital (SOMO) in the complex.

Computational and Theoretical Investigations of 5 Methyl 4 Phenyl 1h Imidazole 2 Thiol

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to molecules to predict geometries, energies, and other electronic properties. nih.gov However, specific DFT studies on 5-methyl-4-phenyl-1H-imidazole-2-thiol have not been identified in a thorough literature search. While DFT calculations have been performed on related structures like 4(5)-Imidazole-carbaldehyde-N(5)-phenylthiosemicarbazone and other phenylimidazole derivatives, this data cannot be directly extrapolated to the target compound due to the strict focus of this article. orientjchem.orgnih.gov

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gap

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. irjweb.com A small energy gap generally indicates a more reactive molecule. nih.gov Numerous studies on imidazole-containing compounds have reported HOMO-LUMO analyses to understand their electronic behavior and potential bioactivity. orientjchem.orgirjweb.com Despite the importance of this analysis, specific calculations of the HOMO-LUMO energies and the corresponding energy gap for this compound are not available in the current body of scientific literature.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. orientjchem.org The map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). orientjchem.org This analysis is crucial for understanding intermolecular interactions and reactivity. nih.gov While MEP maps have been generated for various imidazole (B134444) and thiosemicarbazone derivatives to identify their reactive sites, no such analysis has been published specifically for this compound. orientjchem.org

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations are often performed to complement experimental spectroscopic data, such as that from FT-IR and Raman spectroscopy. nih.gov By comparing calculated frequencies with experimental spectra, a detailed assignment of vibrational modes to specific molecular motions can be achieved. researchgate.net These studies help to confirm the structure of a synthesized compound. nih.gov Research on related compounds like 2-Phenyl-4,5-dihydro-1H-imidazole has utilized these methods. researchgate.net However, there are no available studies that present calculated vibrational frequencies or their correlation with experimental spectra for this compound.

Molecular Docking Simulations for Ligand-Biomolecule Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is instrumental in drug discovery for predicting the binding mode and affinity of a potential drug candidate to its biological target. nih.gov

Prediction of Binding Modes and Affinities

Successful docking studies provide insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. The binding affinity, often expressed as a docking score or binding energy, helps to rank potential drug candidates. researchgate.net While molecular docking has been extensively used to study the interaction of various imidazole-based compounds with biological targets like indoleamine 2,3-dioxygenase (IDO) or various kinases, there is no published research detailing the prediction of binding modes and affinities for this compound with any specific biomolecule. nih.gov

Identification of Key Amino Acid Residues in Binding Pockets

Computational docking studies are instrumental in elucidating the binding modes of ligands within the active sites of proteins and identifying the specific amino acid residues that are crucial for molecular recognition. For phenyl-imidazole derivatives, including this compound, docking experiments predict potential interactions that stabilize the protein-ligand complex.

In studies of related 4-phenyl-imidazole (4-PI) derivatives as inhibitors of Indoleamine 2,3-dioxygenase (IDO), docking experiments have been used to guide the design and synthesis of more potent analogs. nih.gov These computational models indicated that the thiol group of a 2-thiol substituted imidazole could potentially form an SH-π interaction with Phenylalanine 163 (F163). nih.gov Furthermore, hydrophobic contact with Tyrosine 126 (Y126) was also identified as a possible interaction for sulfur-containing substituents. nih.gov Other key residues, such as Cysteine 129 (C129) and Serine 167 (S167), have been noted for their proximity to the phenyl ring of 4-PI analogs, suggesting their importance in binding. nih.gov

In different enzymatic contexts, such as α-glucosidase inhibition, docking studies of benzimidazole-2-thiol derivatives have highlighted the significance of other residues. The catalytic triad, comprising ASP214, GLU276, and ASP349, has been shown to be critical for interaction. nih.gov Additional surrounding residues like GLU304, GLY217, and PHE157 also contribute to the binding affinity through various interactions, including hydrogen bonds and arene-hydrogen interactions. nih.gov These examples demonstrate a common strategy: using computational docking to identify key residues that form hydrogen bonds, hydrophobic interactions, and other stabilizing forces with imidazole-thiol scaffolds.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability of Complexes

The stability of a protein-ligand complex during an MD simulation is commonly quantified using two key metrics: the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). nih.gov

Root Mean Square Fluctuation (RMSF): The RMSF measures the fluctuation of individual amino acid residues around their average positions during the simulation. This metric helps to identify which parts of the protein are flexible and which are rigid. nih.gov High RMSF values in binding site residues can suggest that these amino acids are not forming strong, stable interactions with the ligand. nih.gov Conversely, a decrease in the fluctuation of binding site residues upon ligand binding indicates stabilization of the complex. For example, analysis may show reduced mobility in key amino acid segments that are known to be flexible in the apo-protein, corroborating that the complex is strongly stabilized by its interaction with the ligand. nih.gov

Table 1: Representative MD Simulation Stability Metrics for Protein-Ligand Complexes This table presents illustrative data based on typical findings in MD simulation studies to demonstrate the application of RMSD and RMSF analysis.

| System | Average RMSD (Å) of Protein Backbone | Key Residue RMSF (Å) | Interpretation |

|---|---|---|---|

| Apo-Protein | 2.5 | 1.8 (Binding Site Loop) | Baseline protein structure and flexibility. |

| Protein + Ligand A | 1.8 | 0.9 (Binding Site Loop) | Ligand A binding leads to a more stable protein structure with reduced flexibility in the binding region, suggesting a stable complex. nih.gov |

MD simulations inherently account for the dynamic effects of the solvent (typically water) and allow for the observation of conformational changes in both the protein and the ligand. The solvent environment is critical, as water molecules can mediate protein-ligand interactions or compete for hydrogen bonding sites, influencing the stability of the complex.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical tools used to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. researchgate.net For imidazole derivatives, these models are developed to predict activities like anticancer efficacy or to estimate quantum chemical properties such as the enthalpy of formation (ΔHf) and entropy (S). researchgate.netnih.gov

The process involves calculating a set of molecular descriptors for a series of compounds. These descriptors quantify various aspects of the molecular structure, including electronic, steric, and hydrophobic properties. nih.gov Statistical methods, such as Genetic Function Approximation (GFA) or Genetic Algorithm–Multiple Linear Regression (GA–MLR), are then employed to build a mathematical equation that links these descriptors to the observed activity or property. researchgate.netnih.gov

A robust QSAR/QSPR model is characterized by strong statistical validation, often measured by the coefficient of determination (R²) for the training set and the cross-validated R² (q²) for predictive power. nih.gov For instance, a 3D-QSAR model developed for imidazole derivatives as MCF-7 cell-line inhibitors achieved an R² of 0.81 and a q² of 0.51, indicating a reliable model. nih.gov These models can reveal which structural features are favorable or unfavorable for a given activity. For example, a QSAR study on anti-HIV 5-phenyl-1-phenylamino-1H-imidazole derivatives found that a thiol substituent at the 2-position of the imidazole ring decreased cytotoxicity. nih.gov Such insights are invaluable for the rational design of new, more potent, or specialized compounds. researchgate.net

Table 2: Summary of QSAR/QSPR Modeling Approaches for Imidazole Derivatives This table summarizes different modeling techniques and their applications as found in the literature for imidazole-based compounds.

| Model Type | Application | Key Descriptors/Methods | Statistical Validation Example | Reference |

|---|---|---|---|---|

| QSAR | Cytotoxicity of anti-HIV imidazole derivatives | Electronic (Hammett sigma), hydrophobicity (pi), steric (molar refractivity) parameters; FA-MLR, GFA | Explained variance = 80.2%, Predicted variance = 74% | nih.gov |

| 3D-QSAR | Anticancer activity (MCF-7 inhibitors) | Field-based descriptors (electrostatic, steric); PLS regression | R² = 0.81, q² = 0.51 | nih.gov |

| QSPR | Prediction of quantum chemical properties (Enthalpy, Entropy) | GA–MLR, Backpropagation–Artificial Neural Network (BP–ANN) | Good linear correlation and predictive performance verified by internal/external validation | researchgate.net |

| QSAR | Antioxidant activity | Polarization, dipole moment, lipophilicity, molecular volume and surface area | High predictive ability determined by internal and external validation | researchgate.net |

Chemical Reactivity and Mechanistic Transformation Studies of 5 Methyl 4 Phenyl 1h Imidazole 2 Thiol

Tautomerism and Isomerism of the Imidazole-2-thiol Moiety

The 1H-imidazole-2-thiol core of the title compound exhibits prototropic tautomerism, a phenomenon where isomers differ only in the position of a proton. Specifically, it exists in a dynamic equilibrium between a thiol form and a thione form. nih.gov In the thiol form, the proton is attached to the sulfur atom, resulting in a true aromatic imidazole (B134444) ring with a C-S single bond and an S-H group. In the thione form, the proton resides on one of the nitrogen atoms of the imidazole ring, leading to a C=S double bond. nih.gov

Theoretical and experimental studies on analogous heterocyclic systems, such as 1,2,4-triazole-3-thiones and other 2-mercaptoimidazoles, have consistently shown that the thione tautomer is generally the more stable and predominant form in both the solid state and in neutral solutions. mdpi.comnih.gov This preference is attributed to the greater thermodynamic stability of the C=S double bond in conjunction with the amidine system within the ring. The IUPAC name, 5-methyl-4-phenyl-1H-imidazole-2-thiol, denotes the thiol tautomer, but the compound is frequently named as its thione isomer, 5-methyl-4-phenyl-1,3-dihydro-2H-imidazole-2-thione, which more accurately reflects its common structural state. sigmaaldrich.comnih.gov

Spectroscopic evidence from related compounds like 5-methyl-1H-benzo[d]imidazole-2-thiol shows characteristic infrared (IR) absorption bands for N-H and C=N stretching, which are indicative of the thione form, alongside a weaker S-H stretching band, confirming the existence of a tautomeric equilibrium. researchgate.net

The equilibrium between the this compound (left) and the more stable 5-methyl-4-phenyl-1,3-dihydro-2H-imidazole-2-thione (right) tautomer.

Table 1: Nomenclature and Isomeric Forms This table provides the various names used to identify the compound, reflecting its tautomeric nature.

| Tautomeric Form | Common Name | IUPAC Name |

|---|---|---|

| Thiol | 2-Mercapto-5-methyl-4-phenylimidazole | This compound |

| Thione | 5-Methyl-4-phenyl-imidazole-2-thione | 5-Methyl-4-phenyl-1,3-dihydro-2H-imidazole-2-thione |

Nucleophilic Reactivity of the Thiol Group

The sulfur atom in the imidazole-2-thiol moiety is a potent nucleophile, particularly after deprotonation with a base to form the corresponding thiolate anion. This high nucleophilicity drives the reactivity of the molecule towards a variety of electrophilic species.

The most characteristic reaction of the thiol group is its S-alkylation with electrophiles, such as alkyl halides or compounds with other suitable leaving groups. sapub.org This reaction proceeds readily, typically by treating the imidazole-2-thiol with a base (e.g., potassium carbonate, triethylamine) to generate the thiolate, which then attacks the electrophile in a standard nucleophilic substitution reaction to form a stable thioether.

While specific studies on the S-alkylation of this compound are not extensively documented, the reactivity of closely related analogs provides clear precedent. For instance, various 2-thioxoimidazolidin-4-ones have been successfully alkylated with reagents like benzyl (B1604629) chloride, methyl iodide, and ethyl chloroacetate (B1199739) to yield the corresponding 2-(alkylthio)imidazole derivatives. sapub.org Similarly, reaction with phenacyl bromide leads to the formation of 2-(benzoylmethylthio) products. sapub.org These transformations are crucial for introducing diverse functional groups onto the imidazole scaffold.

Table 2: Representative S-Alkylation Reactions of Imidazole-2-thiol Analogs This table illustrates the S-alkylation of related imidazole-2-thiones with various alkylating agents.

| Imidazole-2-thiol Analog | Alkylating Agent | Base/Solvent | Product | Reference |

|---|---|---|---|---|

| 5,5-diphenyl-2-thioxoimidazolidin-4-one | Benzyl chloride | - | 2-(Benzylthio)-5,5-diphenylimidazolidin-4-one | sapub.org |

| 5,5-diphenyl-2-thioxoimidazolidin-4-one | Methyl iodide | - | 2-(Methylthio)-5,5-diphenylimidazolidin-4-one | sapub.org |

| 5,5-diphenyl-2-thioxoimidazolidin-4-one | Ethyl chloroacetate | K₂CO₃ / Acetone | Ethyl (4-oxo-5,5-diphenylimidazolidin-2-yl)thioacetate | sapub.org |

The nucleophilic character of both the sulfur and nitrogen atoms in the imidazole-2-thiol scaffold allows for tandem reactions where an initial S-alkylation is followed by an intramolecular cyclization. This pathway is a powerful strategy for constructing fused heterocyclic systems.

A notable example is the base-catalyzed reaction of 4-phenyl-1H-imidazole-2-thiol with (E)-1,5-diarylpent-2-en-4-yn-1-ones. researchgate.net In this reaction, the nucleophilic sulfur atom attacks the electrophilic enynone system. This is followed by an intramolecular cyclization involving one of the ring nitrogen atoms, resulting in the formation of a fused 5H-imidazo[2,1-b] niscpr.res.inmdpi.comthiazine derivative. researchgate.net This transformation demonstrates a 6-endo-trig cyclization pathway. Interestingly, the substitution pattern on the imidazole ring can influence the reaction's outcome; increasing steric hindrance, as seen with 4,5-diphenyl-1H-imidazole-2-thiol, can favor alternative reaction pathways. researchgate.net This suggests that the 5-methyl group in the title compound would likely influence the rate and potentially the regioselectivity of such cyclizations.

Oxidation Chemistry of the Thiol Group (e.g., to Disulfides, Sulfonic Acids)

The thiol group is susceptible to oxidation, and its conversion to higher oxidation states, such as disulfides or sulfonic acids, is a fundamental transformation. While specific literature on the oxidation of this compound is scarce, the chemistry of analogous compounds is well-established.

Mild oxidizing conditions typically lead to the formation of a disulfide-bridged dimer. This reaction involves the coupling of two thiol molecules with the loss of two protons and two electrons. More vigorous oxidation, using stronger oxidizing agents like potassium permanganate (B83412) or hydrogen peroxide, can convert the thiol group to a sulfonic acid (-SO₃H). This transformation significantly alters the molecule's physicochemical properties, introducing a highly polar and acidic functional group.

Table 3: Potential Oxidation Reactions of the Thiol Group This table outlines the expected products from the oxidation of the imidazole-2-thiol moiety based on analogous reactions.

| Reaction Type | Potential Oxidizing Agent | Expected Product | Reference |

|---|---|---|---|

| Disulfide Formation | Air, I₂, H₂O₂ (mild) | Bis(5-methyl-4-phenyl-1H-imidazol-2-yl) disulfide |

| Sulfonic Acid Formation | KMnO₄, H₂O₂ (strong), Oxone | 5-Methyl-4-phenyl-1H-imidazole-2-sulfonic acid | |

Cyclization and Rearrangement Reactions Involving the Imidazole-2-thiol Scaffold

The imidazole-2-thiol framework is a versatile precursor for the synthesis of fused heterocyclic systems, which are prominent scaffolds in many biologically active molecules. nih.gov

A primary strategy for constructing fused systems from imidazole-2-thiols is the Hantzsch thiazole (B1198619) synthesis and related reactions. This involves the reaction of the thiol (or more accurately, the thione tautomer acting as a thioamide) with an α-halocarbonyl compound, such as an α-haloketone or α-haloester. nih.gov The reaction proceeds via an initial S-alkylation, forming a thioether intermediate, which then undergoes an intramolecular cyclization via nucleophilic attack of a ring nitrogen onto the carbonyl carbon, followed by dehydration to yield the aromatic fused system.

This methodology is widely used to synthesize imidazo[2,1-b]thiazoles. For example, the reaction of 2-aminothiazole (B372263) (which contains a similar reactive moiety) with α-bromoacetophenones is a standard route to 6-phenylimidazo[2,1-b]thiazole (B182960) derivatives. nih.gov Applying this logic, the reaction of this compound with an α-haloketone like phenacyl bromide would be expected to yield a 2,3-dihydro-6-methyl-5,7-diphenylimidazo[2,1-b]thiazole derivative.

As previously mentioned, the reaction of 4-phenyl-1H-imidazole-2-thiol with activated alkynes also serves as an effective method for creating fused imidazothiazine rings. researchgate.net These cyclization reactions underscore the value of the imidazole-2-thiol scaffold as a key building block in medicinal and materials chemistry.

Table 4: Representative Cyclization Reactions to Form Fused Heterocycles This table provides examples of reactants used with imidazole- or thiazole-thiol analogs to form fused heterocyclic systems.

| Thiol/Thioamide Reactant | Electrophilic Partner | Resulting Fused System | Reference |

|---|---|---|---|

| 4-Phenyl-1H-imidazole-2-thiol | 1,5-Diaryl-pent-2-en-4-yn-1-one | 5H-Imidazo[2,1-b] niscpr.res.inmdpi.comthiazine | researchgate.net |

| 5-(1H-indol-3-yl)-1,3,4-thiadiazol-2-amine | 2-Bromoacetophenone | 3-(6-Phenylimidazo[2,1-b] niscpr.res.inmdpi.comresearchgate.netthiadiazol-2-yl)-1H-indole | nih.gov |

Influence of Substituents on Reaction Pathways and Steric Effects

Electronic Influence of Phenyl Ring Substituents

Substituents on the phenyl ring of the 4-phenyl-imidazole core can modulate the electron density of the entire molecule through inductive and resonance effects. This, in turn, affects the nucleophilicity of the imidazole nitrogen and sulfur atoms. For instance, electron-donating groups (EDGs) such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃) groups in the para-position of the phenyl ring increase the electron density on the imidazole ring, potentially enhancing the nucleophilicity of the exocyclic sulfur atom. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) groups decrease the electron density, which can reduce the nucleophilicity of the sulfur and nitrogen atoms.

Quantum chemical calculations on related phenylimidazole systems have shown that substituents on the phenyl ring can alter the charge distribution on the imidazole ring through inductive effects, thereby influencing their interaction with other reactants. nih.gov While these electronic effects are crucial, their impact on reaction pathways is often intertwined with steric considerations.

Steric Hindrance and its Impact on Reaction Pathways

Steric effects play a pivotal role in directing the outcome of reactions involving 4-phenyl-1H-imidazole-2-thiol and its derivatives. The size of the substituents on the imidazole ring, as well as the attacking reagent, can lead to different product formations.

A notable example is the base-catalyzed reaction of substituted 1H-imidazole-2-thiols with 1,5-diaryl-substituted (E)-pent-2-en-4-yn-1-ones. In the case of 4-phenyl-1H-imidazole-2-thiol, the reaction proceeds via a 6-endo-trig cyclization to yield 5H-imidazo[2,1-b] researchgate.netrsc.orgthiazine derivatives. researchgate.net However, when a bulkier substituent is present, such as in 4,5-diphenyl-1H-imidazole-2-thiol, the reaction pathway shifts to a 5-exo-dig cyclization, resulting in the formation of a furan (B31954) ring. researchgate.net This divergence is attributed to the steric hindrance in the transition state, which favors the latter pathway for the more sterically crowded molecule. researchgate.net

The presence of the C5-methyl group in This compound introduces additional steric bulk around the N1 nitrogen and the C5 position. This steric hindrance is expected to influence the regioselectivity of reactions such as N-alkylation. In the N-alkylation of unsymmetrical imidazoles, an increase in the size of the substituent on the imidazole ring favors alkylation at the less-hindered nitrogen atom. otago.ac.nz Therefore, for this compound, electrophilic attack at the N1 position would be more sterically hindered compared to the N3 position.

The interplay between steric and electronic effects is summarized in the table below, which predicts the influence of various substituents on the reaction pathways of this compound.

| Substituent Type on Phenyl Ring | Expected Electronic Effect on Imidazole Ring | Expected Steric Effect | Potential Influence on Reaction Pathway |

| Electron-Donating (e.g., -OCH₃, -CH₃) | Increased nucleophilicity of S and N atoms | Minimal additional steric hindrance | May favor S-alkylation over N-alkylation due to enhanced sulfur nucleophilicity. |

| Electron-Withdrawing (e.g., -NO₂, -Cl) | Decreased nucleophilicity of S and N atoms | Minimal additional steric hindrance | May alter the balance between S- and N-alkylation, potentially favoring the thermodynamically more stable product. |

| Bulky (e.g., -C(CH₃)₃) | Variable electronic effect | Significant steric hindrance | Likely to direct reactions away from the phenyl ring and may influence the regioselectivity of reactions on the imidazole moiety. |

Regioselectivity in Alkylation Reactions

The ambident nucleophilic character of the imidazole-2-thiol core, with potential reaction sites at both sulfur and nitrogen, makes the study of alkylation reactions particularly insightful. The regioselectivity of these reactions is a delicate balance of factors including the nature of the substituent, the alkylating agent, and the reaction conditions.

In general, S-alkylation is kinetically favored due to the higher nucleophilicity of the soft sulfur atom. However, the resulting S-alkyl product can sometimes rearrange to the thermodynamically more stable N-alkyl product, especially under harsh reaction conditions.

The following table illustrates the expected major products from the alkylation of this compound with different alkylating agents, considering the steric influence of the C5-methyl group.

| Alkylating Agent | Expected Major Product | Rationale |

| Small electrophile (e.g., CH₃I) | S-methyl or N3-methyl derivative | The small size of the electrophile may allow for attack at the N3 position, but S-alkylation is often kinetically preferred. The C5-methyl group hinders N1-alkylation. |

| Bulky electrophile (e.g., (CH₃)₃CCl) | Primarily S-tert-butyl derivative | The significant steric bulk of the electrophile would strongly disfavor attack at either nitrogen atom, making S-alkylation the most probable outcome. |

Coordination Chemistry of 5 Methyl 4 Phenyl 1h Imidazole 2 Thiol and Its Derivatives

Ligand Properties and Potential Coordination Modes (N- and S-donor capabilities)

5-Methyl-4-phenyl-1H-imidazole-2-thiol is an amphoteric ligand that exists in a tautomeric equilibrium between the thiol and thione forms. The thione form, 5-methyl-4-phenyl-1,3-dihydro-2H-imidazole-2-thione, is generally considered the more stable tautomer in the solid state. This duality is central to its coordinating capabilities.

The ligand possesses two primary donor sites for coordination with metal ions:

Sulfur (S) Atom: The exocyclic sulfur atom of the thione group (C=S) is a soft donor, making it a primary site for coordination with soft or borderline metal ions. Coordination can occur via the neutral thione group or, more commonly, through the deprotonated thiolate sulfur, which forms a strong covalent bond with the metal center. The disappearance of the S-H stretching band in infrared spectra is a key indicator of coordination via deprotonation ekb.eg.

Nitrogen (N) Atom: The imidazole (B134444) ring contains two nitrogen atoms. The imine nitrogen (=N-) is a hard donor and readily available for coordination. wikipedia.org The pyrrole-type nitrogen (-NH-), once deprotonated, can also participate in bonding.

These donor sites allow for several potential coordination modes:

Monodentate S-coordination: The ligand binds to a single metal center through the sulfur atom. This is the most common mode, particularly in its neutral thione form or as a deprotonated thiolate.

Monodentate N-coordination: The ligand coordinates through the imine nitrogen atom of the imidazole ring. This mode is less common when the soft sulfur atom is present but can occur with harder metal ions.

Bidentate N,S-Bridging: The ligand can bridge two metal centers, with one metal binding to the nitrogen atom and the other to the sulfur atom. This mode leads to the formation of polynuclear complexes. Upon deprotonation of both the N-H and S-H (thiol form) groups, the resulting imidazolate-thiolate can act as a bidentate chelating ligand, though this is less common for this specific ring structure compared to ligands where N and S atoms are in positions that favor stable chelate ring formation.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with imidazole-2-thione derivatives typically involves straightforward methods.

Transition Metal Complexes (e.g., Mo, Mn, Fe, Ni, Cu, Zn, Au)

Complexes of this compound with various transition metals are expected to be synthesized by reacting the ligand with a corresponding metal salt in a suitable solvent. The general procedure involves dissolving the ligand in an alcohol, such as methanol (B129727) or ethanol, and adding a solution of the metal salt (e.g., chlorides, acetates, or perchlorates) in the same solvent. researchgate.netnih.gov The reaction mixture is often stirred and heated to reflux for several hours. The resulting metal complex, which may precipitate upon cooling or solvent evaporation, is then filtered, washed, and dried.

The stoichiometry of the resulting complexes (metal-to-ligand ratio) can vary depending on the reaction conditions, the metal ion, and its preferred coordination number. Common stoichiometries for similar ligands include 1:1, 1:2, and 1:4 (metal:ligand). researchgate.net For instance, divalent metal ions like Ni(II), Cu(II), and Zn(II) frequently form complexes with formulas such as [ML₂X₂] or [ML₄]X₂, where L is the imidazole-thione ligand and X is an anion like Cl⁻. researchgate.netnih.gov

Characterization by Spectroscopic and Analytical Methods (FT-IR, NMR, LC-MS, EPR, Magnetic Studies)

The structures of newly synthesized complexes are elucidated using a combination of spectroscopic and analytical techniques.

FT-IR Spectroscopy: Infrared spectroscopy is a powerful tool for determining the ligand's coordination mode. Key spectral changes expected upon complexation include:

A shift in the ν(C=N) (imine) stretching frequency of the imidazole ring, indicating the involvement of the nitrogen atom in coordination. ajol.info

A significant shift to a lower frequency for the ν(C=S) (thione) band, which is direct evidence of sulfur coordination. researchgate.net

The disappearance of the ν(N-H) band upon deprotonation and coordination.

The appearance of new, low-frequency bands corresponding to ν(M-N) and ν(M-S) vibrations.

Interactive Table 1: Typical FT-IR Spectral Data (cm⁻¹) for Imidazole-Thione Ligands and Their Metal Complexes

| Compound / Complex Type | ν(N-H) | ν(C=N) | ν(C=S) | ν(M-N) | ν(M-S) |

| Free Ligand (Typical) | 3150-3250 | ~1620 | ~1100 | - | - |

| [Ni(L)₂Cl₂] | 3150-3250 (if NH not deprotonated) | 1600-1615 (shift) | 1050-1080 (shift) | ~550 | ~440 |

| [Cu(L)₂] | Absent (deprotonated) | 1590-1610 (shift) | 1040-1070 (shift) | ~540 | ~430 |

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy helps to characterize the ligand and its diamagnetic complexes (e.g., Zn(II), Au(I)). Upon complexation, the chemical shifts of the protons and carbons near the donor atoms (e.g., the N-H proton and the carbons of the imidazole ring) are expected to change due to the influence of the metal ion's electron density. nih.gov

LC-MS: Liquid Chromatography-Mass Spectrometry is used to confirm the molecular weight of the synthesized complexes, helping to establish their stoichiometry.

EPR and Magnetic Studies: For complexes with paramagnetic metal centers (e.g., Cu(II), Mn(II), Fe(III), Ni(II)), Electron Paramagnetic Resonance (EPR) spectroscopy and magnetic susceptibility measurements are invaluable. nih.gov Magnetic moment data can help determine the oxidation state and spin state of the metal ion and suggest the geometry of the complex (e.g., distinguishing between square planar and tetrahedral Ni(II) or octahedral and tetrahedral Co(II)). EPR spectra provide detailed information about the electronic environment of the metal ion.

Mechanistic Studies of Metal-Ligand Interactions and Complex Stability

The interaction between this compound and metal ions in solution involves dynamic equilibria. Mechanistic studies, often employing techniques like potentiometric or spectrophotometric titrations, can provide quantitative data on these interactions.

The stability of the formed complexes is a critical aspect, governed by several factors:

Nature of the Metal Ion: The stability of complexes with divalent first-row transition metals is expected to follow the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).

pH of the Solution: The pH plays a crucial role by influencing the protonation state of the ligand. In acidic solutions, the ligand is protonated, which can hinder complex formation. As the pH increases, deprotonation occurs, favoring coordination. Potentiometric studies are used to determine the ligand's acidity constants (pKa) and the stability constants of the metal complexes. researchgate.net

Chelation Effect: Although monodentate coordination is common, any bidentate chelation from the ligand would significantly increase the thermodynamic stability of the complex (the chelate effect).

Solvent: The coordinating ability of the solvent can affect complex stability. In strongly coordinating solvents, solvent molecules may compete with the ligand for sites on the metal ion.

Studies on similar ligand systems show that the combination of a soft sulfur donor and a borderline nitrogen donor allows for versatile bonding, leading to stable complexes with a wide range of transition metals. ekb.eg

Mechanistic Investigations of Biological Interactions of 5 Methyl 4 Phenyl 1h Imidazole 2 Thiol Derivatives in Vitro and in Silico

Enzyme Inhibition Mechanisms

The therapeutic potential of many imidazole (B134444) derivatives stems from their ability to inhibit specific enzymes. humanjournals.comimedpub.com The following sections detail the mechanistic investigations into the inhibitory effects of 5-methyl-4-phenyl-1H-imidazole-2-thiol and its derivatives on several key enzymes.

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical enzymes in the regulation of cholinergic neurotransmission. Their inhibition is a key strategy in the management of conditions like Alzheimer's disease. While various heterocyclic compounds have been explored as cholinesterase inhibitors, specific studies on the inhibitory activity of this compound against AChE and BChE are not extensively documented in the reviewed literature. However, research on other nitrogen-containing heterocyclic derivatives, such as those bearing pyrazole (B372694) or 1,2,4-triazole (B32235) rings, has demonstrated moderate and selective AChE inhibitory activity. researchgate.net For instance, a study on N-phenylacetamide derivatives with a 1,2,4-triazole moiety identified a compound with an IC50 value of 6.68 µM against AChE. researchgate.net These findings suggest that the broader class of nitrogen-containing heterocycles has potential as a scaffold for cholinesterase inhibitors, warranting future investigation into the specific role of the this compound core.

Tyrosinase Inhibition:

Tyrosinase is a copper-containing enzyme that plays a crucial role in melanin (B1238610) biosynthesis and enzymatic browning. nih.govmdpi.com Its inhibitors are of great interest in the cosmetic and food industries. nih.gov While direct studies on this compound are limited, research on structurally related 2-mercaptomethylbenzo[d]imidazole (2-MMBI) derivatives has shown significant tyrosinase inhibitory activity. mdpi.com Several 2-MMBI derivatives exhibited more potent inhibition of mushroom tyrosinase than the standard inhibitor, kojic acid (IC50 = 17.87 μM with L-tyrosine as substrate). mdpi.com The inhibitory mechanism is believed to involve the chelation of copper ions within the enzyme's active site. mdpi.com

Kinetic studies on active 2-MMBI derivatives revealed them to be competitive inhibitors. mdpi.com Furthermore, some thiosemicarbazone derivatives have also been identified as potent tyrosinase inhibitors, with some exhibiting mixed-type inhibition. nih.gov For example, 4-hydroxybenzaldehyde (B117250) thiosemicarbazone showed an IC50 of 0.76 μM for the monophenolase activity of tyrosinase. nih.gov

Urease Inhibition:

Table 1: Tyrosinase Inhibitory Activity of Selected Compounds

| Compound/Derivative Class | Target Enzyme | Substrate | IC50 (µM) | Inhibition Type | Source |

|---|---|---|---|---|---|

| Kojic Acid | Mushroom Tyrosinase | L-Tyrosine | 17.87 | - | mdpi.com |

| Kojic Acid | Mushroom Tyrosinase | L-DOPA | 23.53 | - | mdpi.com |

| 2-Mercaptomethylbenzo[d]imidazole Derivatives | Mushroom Tyrosinase | L-Tyrosine | Ranged, some < 17.87 | Competitive | mdpi.com |

| 4-Hydroxybenzaldehyde thiosemicarbazone | Mushroom Tyrosinase | Monophenolase | 0.76 | Mixed-type | nih.gov |

| 4-Hydroxybenzaldehyde thiosemicarbazone | Mushroom Tyrosinase | Diphenolase | 3.80 | Mixed-type | nih.gov |

| 4-Dimethylaminobenzaldehyde thiosemicarbazone (18) | Mushroom Tyrosinase | Monophenolase | 1.54 | Reversible | nih.gov |

| 4-Dimethylaminobenzaldehyde thiosemicarbazone (18) | Mushroom Tyrosinase | Diphenolase | 2.02 | Reversible | nih.gov |

| 4-Dimethylaminobenzaldehyde thiosemicarbazone (19) | Mushroom Tyrosinase | Monophenolase | 1.78 | Reversible | nih.gov |

| 4-Dimethylaminobenzaldehyde thiosemicarbazone (19) | Mushroom Tyrosinase | Diphenolase | 0.80 | Reversible | nih.gov |

Aromatase, a cytochrome P450 enzyme, is responsible for the final step in estrogen biosynthesis. nih.gov It is a key target for the treatment of hormone-dependent breast cancer. Non-steroidal aromatase inhibitors often feature a nitrogen-containing heterocycle, such as a triazole ring, which coordinates to the heme iron atom in the enzyme's active site. nih.gov While specific studies on the aromatase inhibitory activity of this compound are not found in the reviewed literature, the mechanism of related non-steroidal inhibitors like letrozole (B1683767) and vorozole (B144775) involves this key interaction with the heme iron, leading to reversible competitive inhibition. nih.gov Computational modeling of vorozole suggests interactions with specific amino acid residues like Glu-302 and Thr-310 in the active site. nih.gov This provides a potential framework for how imidazole-based compounds could be designed as aromatase inhibitors.

Tubulin is a crucial protein that polymerizes to form microtubules, essential components of the cytoskeleton involved in cell division. nih.gov Inhibition of tubulin polymerization is a well-established anticancer strategy. Certain benzimidazole (B57391) derivatives have been shown to act as tubulin polymerization inhibitors. nih.gov For example, one study reported a new class of benzimidazole derivatives that demonstrated cytotoxicity against cancer cell lines with IC50 values in the micromolar range. nih.gov The lead compound from this series was found to inhibit tubulin polymerization with an IC50 of 5.05 µM and caused cell cycle arrest in the G2/M phase. nih.gov Computational studies suggested that these compounds bind to the tubulin protein. nih.gov Although direct evidence for this compound is lacking, the established activity of the broader benzimidazole class suggests a potential avenue for investigation.

Indoleamine 2,3-dioxygenase (IDO) is an immunomodulatory enzyme that catalyzes the rate-limiting step in tryptophan catabolism and is a key target in cancer immunotherapy. nih.gov Research into 4-phenyl-imidazole (4-PI) derivatives has provided significant insights into the inhibition of IDO. nih.gov 4-PI itself is a known weak noncompetitive inhibitor of IDO, binding to the heme iron at the active site. nih.gov

Systematic studies of 4-PI derivatives have aimed to enhance potency by targeting three main interaction sites: the active site entrance, the interior of the active site, and the heme iron binding. nih.gov Computational docking and subsequent synthesis have shown that modifications to the 4-phenyl-imidazole scaffold can lead to more potent inhibitors. For instance, certain derivatives that exploit interactions with cysteine-129 and serine-167 in the interior of the active site were found to be approximately ten-fold more potent than the parent 4-PI. nih.gov The introduction of a thiol group at the para position of the phenyl ring also resulted in a six-fold increase in IDO inhibitory potency. nih.gov

Table 2: IDO Inhibitory Activity of Selected 4-Phenyl-Imidazole Derivatives

| Compound | Reported Ki or Fold Increase in Potency | Key Interaction Sites | Source |

|---|---|---|---|

| 1-methyl-tryptophan (1-MT) | Ki of 34 μM | Active Site Substrate Analog | nih.gov |

| 4-phenyl-imidazole (4-PI) | Weak noncompetitive inhibitor | Heme iron binding | nih.gov |

| 4-PI Derivative 1 | ~10-fold more potent than 4-PI | Interior of the active site (C129, S167) | nih.gov |

| 4-PI Derivative 17 | ~10-fold more potent than 4-PI | Interior of the active site (C129, S167) | nih.gov |

| 4-PI Derivative 18 (para-thiol) | 6-fold increase in potency | Small hydrophobic crevice (C129, F164, L234) | nih.gov |

Acyl-CoA:cholesterol O-acyltransferase (ACAT) is an enzyme that plays a role in the absorption and storage of cholesterol, making it a target for the treatment of atherosclerosis. nih.govnih.gov Research has shown that imidazole derivatives can be potent ACAT inhibitors. Specifically, a series of 4,5-diaryl-2-(substituted thio)-1H-imidazoles have been synthesized and evaluated. nih.gov One compound from this series, DuP 128, was a potent inhibitor of rat hepatic microsomal ACAT with an IC50 of 10 nM. nih.gov Another study on 2-(alkylthio)-4,5-diphenyl-1H-imidazoles also demonstrated that the 4,5-diphenyl-1H-imidazole moiety acts as a pharmacophore for ACAT inhibition. nih.gov While these studies focus on diaryl-substituted imidazoles, they highlight the potential of the imidazole-2-thiol scaffold for ACAT inhibition, though specific data for this compound is not available.

Table 3: ACAT Inhibitory Activity of Selected Imidazole Derivatives

| Compound/Derivative Class | Target | IC50 | Source |

|---|---|---|---|

| DuP 128 (a 4,5-diaryl-2-(substituted thio)-1H-imidazole) | Rat hepatic microsomal ACAT | 10 nM | nih.gov |

| Mevalonate derivative with a 4,5-diphenyl-1H-imidazol-2-yl moiety | Rat hepatic microsomal ACAT | Potent inhibitor (specific IC50 not provided) | nih.gov |

Thymidylate Synthase and Other Metabolic Enzyme Interactions

While direct studies on the interaction of this compound with thymidylate synthase are not extensively documented in the reviewed literature, research on structurally related phenyl-imidazole derivatives reveals significant engagement with other metabolic enzymes. Thymidylate synthase is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), and its inhibition is a key strategy in cancer chemotherapy. wikipedia.orgnih.gov The development of inhibitors for this enzyme often involves folate analogs or nucleotide analogs. nih.gov

Investigations into related imidazole compounds have shown potent inhibitory activity against other key metabolic enzymes. For instance, a systematic study of 4-phenyl-imidazole (4-PI) derivatives has identified potent inhibitors of Indoleamine 2,3-dioxygenase (IDO). nih.gov IDO is a heme-containing enzyme that catabolizes tryptophan and is a therapeutic target for diseases involving pathological immune suppression, such as cancer. nih.govnih.gov The inhibitory mechanism of 4-PI derivatives involves the imidazole ring's N-1 nitrogen binding to the heme iron at the enzyme's active site. nih.gov The potency of these inhibitors was enhanced by substitutions on the phenyl ring that exploit interactions with amino acid residues like S167 and C129 within the active site. nih.gov Notably, thiol-substituted phenyl-imidazole analogs were among the most potent inhibitors developed, suggesting the thiol group can play a key role in enhancing binding affinity through specific protein-ligand interactions. nih.gov

Table 1: Inhibition of Indoleamine 2,3-dioxygenase (IDO) by 4-Phenyl-Imidazole (4-PI) Derivatives This table is interactive. You can sort and filter the data.

| Compound | Substitution on Phenyl Ring | IC50 (μM) | Key Interacting Residues |

|---|---|---|---|

| 4-PI | None | 48 | - |

| 1 | 2-hydroxy | 4.6 | S167 |

| 17 | 3-thiol | 4.8 | C129 |

| 18 | 4-thiol | 5.2 | C129 |

| 11 | 2,6-dihydroxy | 5.5 | S167 |

| 4 | 3-hydroxy | 12 | S167 |

| 8 | 4-hydroxy | 22 | - |

| 16 | 2-thiol | 27 | - |

Data sourced from a study on structure-based development of phenyl-imidazole-derived IDO inhibitors. nih.gov